molecular formula C10H12BrClN2Si B1521792 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)-pyridin-3-amine CAS No. 1203499-68-6

6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)-pyridin-3-amine

Cat. No. B1521792
M. Wt: 303.66 g/mol
InChI Key: OAKKZZHXYRPKKE-UHFFFAOYSA-N
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Description

This would involve identifying the compound’s chemical formula, molecular weight, and possibly its structure based on its name.



Synthesis Analysis

Researchers would look at how the compound is synthesized. This could involve multiple steps, each with its own reactants and conditions.



Molecular Structure Analysis

This would involve using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s structure.



Chemical Reactions Analysis

Researchers would study how the compound reacts with other substances. This could involve carrying out various reactions and observing the products.



Physical And Chemical Properties Analysis

This would involve measuring properties like the compound’s melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

  • Nucleoside Synthesis : The trimethylsilyl derivative of 4,6-dichloroimidazo[4,5-c]pyridine has been utilized in condensation reactions to afford various 4-substituted 6-chloro-derivatives. These derivatives serve as precursors in the synthesis of 4-substituted 1-(β-D-ribofuranosyl)imidazo[4,5-c]pyridines, highlighting the role of such trimethylsilyl derivatives in nucleoside synthesis (J. May & L. Townsend, 1975).

  • Catalytic Reactions : A study demonstrated the deprotonative functionalization of pyridine derivatives with aldehydes under ambient conditions using an amide base generated in situ. This research highlights the reactivity of pyridine derivatives bearing electron-withdrawing substituents, such as 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)-pyridin-3-amine, towards various aldehydes, including arylaldehydes and cyclohexanecarboxaldehyde (Masanori Shigeno et al., 2019).

  • Ligand Synthesis for Metal Complexes : The synthesis of the fully unsymmetrical tripod ligand, which includes a bromopyridyl substituent, exemplifies the application of pyridine derivatives in creating complex ligands for metal coordination. This ligand binds in a specific coordination fashion to the metal center, demonstrating the utility of such derivatives in designing metal complexes with unique geometries and reactivities (L. Benhamou et al., 2011).

  • Organometallic Chemistry : Research on pyridinothienogermoles (PyTGs) showcases the reaction of trimethylsilyl-substituted pyridine derivatives with organometallic reagents. These compounds exhibit interesting electronic properties and solvatochromic behaviors in their photoluminescence spectra, underlining the role of such pyridine derivatives in the synthesis of organometallic compounds with potential application in electronic materials (J. Ohshita et al., 2019).

Safety And Hazards

Researchers would study the compound’s toxicity, flammability, and other hazards. This information is crucial for handling and storing the compound safely.


Future Directions

Based on their findings, researchers might suggest future directions for studying the compound. This could involve suggesting new reactions to try, new targets to investigate, etc.


I hope this gives you a good idea of how researchers might analyze a compound. If you have any more questions, feel free to ask!


properties

IUPAC Name

6-bromo-2-chloro-4-(2-trimethylsilylethynyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2Si/c1-15(2,3)5-4-7-6-8(11)14-10(12)9(7)13/h6H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKKZZHXYRPKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=NC(=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901182107
Record name 6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)-pyridin-3-amine

CAS RN

1203499-68-6
Record name 6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chloro-4-[2-(trimethylsilyl)ethynyl]-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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